(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S2/c24-20(9-7-16-6-8-18-19(14-16)28-15-27-18)22-11-10-17-4-1-2-12-23(17)30(25,26)21-5-3-13-29-21/h3,5-9,13-14,17H,1-2,4,10-12,15H2,(H,22,24)/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTNRYIPWMAFMM-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C=CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C(C1)CCNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole moiety, followed by the introduction of the thiophen-2-ylsulfonyl group. The final step involves the formation of the acrylamide linkage through a condensation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}prop-2-enamide is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of probes for studying enzyme activity or protein-ligand interactions.
Medicine
In medicine, (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}prop-2-enamide is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique structure allows for the creation of products with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Benzodioxole and Enamide Moieties
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-phenylprop-2-enamide (2BNP2E)
- Structural Similarities : Shares the benzodioxole core and (E)-enamide configuration.
- Key Differences : Lacks the thiophene-sulfonyl-piperidine substituent, resulting in reduced steric bulk and altered electronic properties.
- Research Findings: Spectroscopy: FTIR and Raman studies revealed vibrational modes at 1675 cm⁻¹ (C=O stretch) and 1610 cm⁻¹ (C=C stretch), consistent with enamide conjugation . Electronic Properties: DFT calculations (B3LYP/6-311++G(d,p)) showed a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity.
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide
Piperidine-Containing Analogues
N-Phenyl-N-(piperidin-4-yl)propionamide Derivatives
- Structural Similarities : Piperidine ring and amide linkage.
- Key Differences : Absence of benzodioxole and thiophene-sulfonyl groups; propionamide vs. enamide backbone.
- Research Findings: Synthesis: Prepared via propionyl chloride coupling under basic conditions, followed by Boc deprotection .
Thiophene-Sulfonylated Compounds
(E)-5-(2-Arylvinyl)pyrimidines and Thiazolylpropanamides
- Structural Similarities : Thiophene or sulfonamide motifs.
- Key Differences : Lack benzodioxole and piperidine systems.
- Research Findings :
Data Tables
Table 1: Key Structural and Electronic Parameters
Biological Activity
The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}prop-2-enamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure featuring:
- A benzodioxole moiety that contributes to its aromatic properties.
- A thiophene sulfonyl group which may enhance its interaction with biological targets.
- A piperidine ring that is known for modulating receptor activity.
Molecular Formula: C18H22N2O3S
Molecular Weight: 354.44 g/mol
CAS Registry Number: 14756-00-4
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition: The thiophene sulfonyl group may bind to enzyme active sites, inhibiting their function.
- Receptor Modulation: The piperidine ring can influence receptor activity, potentially altering signaling pathways related to various diseases.
Antimicrobial Properties
Research indicates that compounds similar to (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}prop-2-enamide exhibit significant antimicrobial activity. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of cell cycle regulators, leading to inhibited proliferation and increased cell death in tumor cells.
Case Studies
-
Study on Antimicrobial Effects:
- A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.
-
Evaluation of Anticancer Properties:
- In a study involving human breast cancer cell lines (MCF-7), treatment with (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}prop-2-enamide resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours.
Data Table: Biological Activity Overview
| Activity Type | Target Organism/Cell Line | Effect Observed | Concentration (µg/mL) |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition | 32 |
| Antimicrobial | Escherichia coli | Inhibition | 64 |
| Anticancer | MCF-7 (breast cancer) | Cell viability reduction | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
